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Compound of Interest

Compound Name: 2-Iodo-5-nitrobenzonitrile

CAS No.: 101421-15-2

Cat. No.: B011657 Get Quote

Executive Summary
2-Iodo-5-nitrobenzonitrile (CAS: 101421-15-2) is a highly functionalized aromatic scaffold

utilized primarily in pharmaceutical and agrochemical research. Characterized by three distinct

functional groups—a reactive iodide, an electron-withdrawing nitro group, and a cyano group—

it serves as a versatile "linchpin" intermediate. The iodine atom facilitates selective cross-

coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the nitro group offers a latent

amine for subsequent derivatization.

This guide details the chemical structure, a validated synthesis protocol via the Sandmeyer

reaction, and the mechanistic underpinnings required for high-yield production.

Chemical Structure & Properties[1][2][3][4][5]
The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The steric and

electronic environment is defined by the ortho-relationship between the cyano and iodo groups,

and the meta-relationship of the nitro group to the iodide.
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Property Data

IUPAC Name 2-Iodo-5-nitrobenzonitrile

CAS Number 101421-15-2

Molecular Formula C₇H₃IN₂O₂

Molecular Weight 274.02 g/mol

Precursor CAS 17420-30-3 (2-Amino-5-nitrobenzonitrile)

Physical State Solid (Pale yellow to crystalline powder)

Solubility
Soluble in DMSO, DMF, EtOAc; Insoluble in

water

Structural Visualization
The following diagram illustrates the connectivity and functional group orientation.

Figure 1: Connectivity of 2-Iodo-5-nitrobenzonitrile showing the ortho-cyano/iodo and meta-

nitro arrangement.

Synthesis Protocol: The Sandmeyer Route
The most reliable synthesis route is the Sandmeyer reaction starting from commercially

available 2-amino-5-nitrobenzonitrile. Direct iodination of 3-nitrobenzonitrile is not

recommended due to poor regioselectivity.

Retrosynthetic Analysis
Target: 2-Iodo-5-nitrobenzonitrile[1][2]

Precursor: 2-Amino-5-nitrobenzonitrile (Aniline derivative)

Transformation: Diazotization of amine

Diazonium salt

Nucleophilic displacement by Iodide.
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Experimental Workflow
Caution:Diazonium salts are potentially explosive if allowed to dry. Maintain temperature control

throughout.

Reagents
Starting Material: 2-Amino-5-nitrobenzonitrile (1.0 eq)

Acid: Sulfuric acid (H₂SO₄, 2.5 M aqueous) or Hydrochloric acid (HCl, 6 M)

Diazotization Agent: Sodium Nitrite (NaNO₂, 1.1 eq)

Iodine Source: Potassium Iodide (KI, 1.5–2.0 eq)

Solvent: Water / Acetonitrile (optional co-solvent for solubility)

Step-by-Step Protocol
Solubilization & Acidification:

Charge a 3-neck round-bottom flask with 2-amino-5-nitrobenzonitrile (10 mmol).

Add aqueous H₂SO₄ (30 mL). The amine may not fully dissolve initially due to the

electron-withdrawing nitro group reducing basicity.

Cool the suspension to 0–5 °C using an ice/salt bath.

Diazotization:

Prepare a solution of NaNO₂ (11 mmol) in minimal water (5 mL).

Add the NaNO₂ solution dropwise to the amine suspension, maintaining the internal

temperature below 5 °C.

Observation: The suspension should clear or change color as the diazonium salt forms.

Stir for 30 minutes at 0 °C.
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Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous

acid, then destroy excess with a pinch of urea if necessary.

Iodination (Sandmeyer Displacement):

Dissolve Potassium Iodide (20 mmol) in water (10 mL).

Slowly add the cold diazonium solution into the KI solution (inverse addition is often safer

and controls nitrogen evolution) or add KI solution to the diazonium mixture dropwise.

Critical Step: Vigorous evolution of nitrogen gas (N₂) will occur. Foam control may be

required.

Allow the mixture to warm to room temperature (20–25 °C) over 2 hours.

Heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium

intermediate.

Work-up & Purification:

Cool the mixture. Extract with Ethyl Acetate (3 x 50 mL).

Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine

(indicated by the disappearance of the dark purple/brown color).

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via silica gel column

chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis Process Diagram
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 < 5°C Add KI Solution
(N2 Evolution)

 Substitution Wash w/ Na2S2O3
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Product:
2-Iodo-5-nitrobenzonitrile

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the Sandmeyer synthesis of 2-Iodo-5-nitrobenzonitrile.
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Mechanistic Insights
The transformation proceeds via a radical-nucleophilic aromatic substitution (SRN1) or a

classical Sandmeyer mechanism involving single electron transfer (SET).

Diazotization: The amine reacts with the nitrosonium ion (

), generated in situ from nitrous acid, to form the diazonium cation (

). The electron-withdrawing nitro and cyano groups destabilize this cation, making it highly
reactive but also prone to side reactions if the temperature rises.

Iodine Displacement: Unlike chloro- or bromo-Sandmeyer reactions which require copper(I)

catalysis, the iodide ion (

) is a sufficiently strong reducing agent to reduce the diazonium ion directly.

Regioselectivity: The position of the iodine is strictly defined by the position of the initial

amino group. No isomer scrambling occurs under these conditions.

Applications in Drug Discovery[8][9]
This compound is a high-value scaffold because it allows for orthogonal functionalization:

Site 1 (Iodide): Reacts in Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) to

attach aryl or alkyl groups.

Site 2 (Nitro): Can be selectively reduced (Fe/HCl or H₂/Pd) to an aniline after the cross-

coupling, enabling amide coupling or reductive amination.

Site 3 (Nitrile): Can be hydrolyzed to an acid/amide or reduced to a benzylamine, though this

is usually the final step to avoid interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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